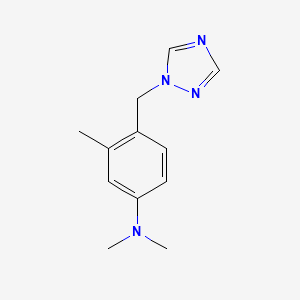

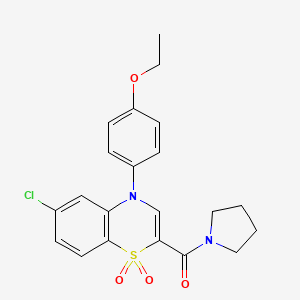

![molecular formula C23H23N5O3 B2394539 2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1251604-12-2](/img/structure/B2394539.png)

2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain the 1,2,4-triazole ring in their structure . They are characterized by multidirectional biological activity and have been proven to have significant antibacterial activity . Many 1,2,4-triazole rings are found in a wide range of pharmaceutical drugs including antimicrobial agents, antifungal, antibacterial, antimycobacterial, antiviral, anticancer, antitubercular, antimycotic activity, antimigraini agents, anti-inflammatory and analgesic, anticonvulsants, antinociceptive, anti-ureaese, antioxidant, CNS stimulants, and antidepressant .

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles can be analyzed using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For example, they can react with various carboxylic acids to produce a series of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can be analyzed using various spectroscopic techniques. For example, their IR absorption spectra can be characterized by the presence of two signals for C=O groups .Scientific Research Applications

Antimicrobial Applications

The compound has been associated with nanomaterial-based antimicrobial strategies . These nanosystems can effectively accumulate at the infectious sites, achieve multifunctional synergistic antibacterial efficacy, and provide controlled release of antibiotics in response to endogenous or exogenous stimulus .

Biomedical Applications

The compound has shown potential in biomedical applications . It has been associated with the development of innovative therapeutics, particularly in the field of nanomedicine .

Pharmaceutical Research

The compound has been used in pharmaceutical research . It has been associated with the development of innovative drug delivery systems .

Antitubercular Agents

The compound has been used in the development of novel antitubercular agents . It has shown potential as an inhibitor of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product .

Energetic Materials

The compound has been associated with the development of very thermostable energetic materials . It has shown potential in the design and synthesis of energetic salts .

Research Grants

The compound has been associated with research grants . It has been used in research projects that have received funding from various institutions .

Mechanism of Action

properties

IUPAC Name |

2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-4-31-19-9-7-18(8-10-19)24-22(29)14-27-23(30)28-21(26-27)12-11-20(25-28)17-6-5-15(2)16(3)13-17/h5-13H,4,14H2,1-3H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKGTNPCEVKYJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC(=C(C=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)

![2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B2394464.png)

![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2394469.png)